molecular formula C19H16F3N3O2S B284335 N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide

N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide

Cat. No. B284335
M. Wt: 407.4 g/mol
InChI Key: IRVDRZVDETYVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide, also known as DFTP, is a synthetic compound that has been gaining attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide involves the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are important regulators of cell growth and survival. N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide also inhibits the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Additionally, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential molecules, such as fatty acids and nucleotides.
Biochemical and Physiological Effects
N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and inhibition of cell proliferation. N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has also been shown to have neuroprotective effects, including the inhibition of beta-amyloid aggregation, which is involved in the pathogenesis of Alzheimer's disease. Additionally, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide in lab experiments is its synthetic nature, which allows for precise control of the compound's properties and purity. Additionally, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have a broad range of potential applications in various fields, making it a versatile compound for scientific research. However, one limitation of using N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain applications.

Future Directions

There are several future directions for research on N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new potential applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide and its potential side effects in vivo. Overall, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has shown great potential in scientific research and may lead to the development of new treatments and therapies in the future.

Synthesis Methods

The synthesis of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide involves multiple steps, including the reaction of 2,6-dimethylphenylamine with furan-2-carbaldehyde, followed by the reaction of the resulting compound with 2,6-dichloropyrimidine-4-thiol and sodium hydride. The final product is obtained through the reaction of the intermediate compound with acetic anhydride and triethylamine. This synthesis method has been optimized to achieve high yield and purity of N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide.

Scientific Research Applications

N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been studied for its potential applications in various fields, including cancer research, neurological disorders, and infectious diseases. In cancer research, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In infectious diseases, N-(2,6-Dimethyl-phenyl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide has been shown to have antimicrobial activity against various pathogens, including bacteria and viruses.

properties

Molecular Formula

C19H16F3N3O2S

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H16F3N3O2S/c1-11-5-3-6-12(2)17(11)25-16(26)10-28-18-23-13(14-7-4-8-27-14)9-15(24-18)19(20,21)22/h3-9H,10H2,1-2H3,(H,25,26)

InChI Key

IRVDRZVDETYVTM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.